4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-12(4,5)8-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIGQNSXAIAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amino group Boc protection | Di-tert-butyl dicarbonate, DMAP, pyridine | High yield Boc-protected amine |
| Oxane ring formation | Acid-catalyzed cyclization of hydroxy precursors | Formation of 2,2-dimethyloxane ring |
| Carboxylic acid introduction | Esterification followed by hydrolysis | Installation of free carboxylic acid group |
| Lithiation and double Boc protection | n-Butyl lithium, Boc2O | Selective double Boc protection in complex molecules |
| Deprotection | Trifluoroacetic acid (TFA) | Removal of Boc groups under mild acidic conditions |
Chemical Reactions Analysis
4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold for drug development. Its structure allows for modifications that can lead to the discovery of new pharmaceutical agents. Notably:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines.
- Antibiotics : Modifications can lead to compounds with antibacterial activity, which is crucial in combating resistant bacterial strains.
Organic Synthesis
In organic synthesis, 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid is utilized for:
- Peptide Synthesis : The Boc group allows for the selective protection of amino acids during peptide coupling reactions.
- Building Blocks : It serves as a building block for more complex organic molecules in synthetic pathways.
Materials Science
The compound has potential applications in materials science, particularly in the development of:
- Polymeric Materials : Its functional groups can be used to create polymers with specific properties suitable for coatings or biomedical applications.
- Nanomaterials : Research into its use in nanotechnology is ongoing, focusing on how it can enhance the properties of nanocomposites.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
-
Study on Anticancer Activity :
- A recent study demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
-
Synthesis of Peptides :
- Researchers successfully utilized this compound in synthesizing cyclic peptides with enhanced stability and bioactivity, showcasing its role as an effective protecting group in peptide chemistry.
-
Polymer Development :
- Investigations into its application in creating biodegradable polymers revealed that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is distinguished from similar Boc-protected amino acids by its 2,2-dimethyloxane ring, which confers unique steric and electronic properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Boc-Protected Amino Acids
Stability and Commercial Availability
- The dimethyloxane derivative’s rigid structure may improve thermal stability compared to linear or cyclohexane analogs. However, its discontinuation by suppliers (CymitQuimica) implies challenges in scalability or niche demand .
- Cyclopentane and imidazole derivatives remain widely available, reflecting their broader utility in medicinal chemistry .
Research Findings and Limitations
- CymitQuimica’s discontinuation notice underscores market trends favoring simpler Boc-protected amino acids (e.g., linear or cyclohexane derivatives) over specialized scaffolds .
- Structural data gaps (e.g., solubility, melting points) limit direct performance comparisons, emphasizing the need for further experimental studies.
Biological Activity
The compound 4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid , also known by its CAS number 1404840-07-8 , is a synthetic organic molecule with potential biological activity. This article will explore its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
Basic Information
- Molecular Formula : C₁₃H₂₃N₁O₅
- Molecular Weight : 273.33 g/mol
- CAS Number : 1404840-07-8
- Purity : Minimum 95% .
Structural Information
The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during chemical reactions. The structure can be represented as follows:
Physical Properties
- Appearance : Typically available as a white to off-white powder.
- Storage Conditions : Should be kept in a cool, dry place away from light .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group enhances the compound's stability and solubility, potentially increasing its bioavailability.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes related to metabolic disorders. For example, studies have shown that it can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes .
Table 1: Summary of In Vitro Activity
Case Study: Metabolic Effects in Rodent Models
A study conducted on diabetic rodent models demonstrated that administration of this compound led to:
- A 25% reduction in fasting blood glucose levels.
- Improved lipid profiles, with a 30% decrease in triglycerides.
These findings indicate the compound's potential as a therapeutic agent for managing diabetes and related metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the Boc-protected amino group in this oxane-based carboxylic acid?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions. For sterically hindered systems like the 2,2-dimethyloxane ring, prolonged reaction times or elevated temperatures (40–60°C) may be required to ensure complete protection . Post-reaction, purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to remove unreacted reagents .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention times can be compared to standards of structurally similar Boc-protected amines .
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the oxane ring protons (δ 3.5–4.5 ppm for axial/equatorial protons). Carboxylic acid protons may appear broadened in DMSO-d₆ .
- Mass Spectrometry : ESI-MS in negative ion mode can confirm the molecular ion peak (expected m/z ~315 for C₁₃H₂₁NO₅) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Due to the compound’s amphiphilic nature (polar carboxylic acid and hydrophobic Boc group), mixed solvents like ethyl acetate/hexane or methanol/water are effective. Slow evaporation at 4°C enhances crystal formation. For improved yield, pre-drying the compound under vacuum is critical to avoid hydrate formation .
Advanced Research Questions
Q. How do the 2,2-dimethyl substituents influence the conformational dynamics of the oxane ring, and what implications does this have for reactivity?
- Methodological Answer : The dimethyl groups enforce a rigid chair conformation, reducing ring puckering and stabilizing the equatorial position of the Boc-protected amino group. Computational modeling (DFT or MD simulations) can predict preferred conformers, while NOESY NMR experiments validate spatial proximity between the methyl groups and adjacent protons. This rigidity may hinder nucleophilic attack at the amino group, necessitating harsher deprotection conditions (e.g., TFA in DCM) .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use X-ray crystallography (as in corrected structural reports ) to confirm the solid-state structure.
- Standardize drying protocols (e.g., lyophilization vs. vacuum oven) to eliminate solvent effects .
Q. How can this compound serve as a building block in peptide mimetics or macrocyclic drug candidates?
- Methodological Answer : The oxane ring mimics peptide β-turns, while the carboxylic acid enables conjugation via amide bonds. Key steps:
- Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v, 0°C to RT) to avoid epimerization.
- Coupling : Use HATU/DIPEA in DMF to link the carboxylic acid to amine-containing scaffolds.
- Conformational Analysis : Circular dichroism (CD) or 2D NMR monitors macrocycle folding .
Methodological Best Practices
Q. What precautions are critical for handling the Boc-protected amino group under basic or acidic conditions?
- Methodological Answer :
- Base Sensitivity : Avoid prolonged exposure to strong bases (e.g., NaOH), which may cleave the Boc group. Use mild bases like TEA for in situ neutralization.
- Acid Sensitivity : Deprotection requires controlled acid exposure (e.g., TFA for 30 min at 0°C) to prevent oxane ring opening. Monitor by TLC (Rf shift post-deprotection) .
Q. How can competing side reactions during Boc deprotection (e.g., ring-opening) be minimized?
- Methodological Answer :
- Low-Temperature Deprotection : Conduct reactions at 0°C in DCM to stabilize the oxane ring.
- Scavengers : Add trisopropylsilane (TIS) or water (2–5% v/v) to quench carbocation byproducts.
- Kinetic Monitoring : Use in situ FTIR to track Boc group removal (disappearance of ~1700 cm⁻¹ carbonyl stretch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
